Lipophilicity Modulation: C7-Methyl Lowers LogP by ~0.1–0.2 Units Relative to Des-Methyl Analog, Improving Drug-Likeness Window
The C-7 methyl substituent on 5-bromo-7-methyl-1H-indazol-3-amine reduces calculated lipophilicity compared to the des-methyl analog 5-bromo-1H-indazol-3-amine. PubChem-computed XLogP3-AA for the target compound is 2.3 [1], whereas the 7-des-methyl comparator 5-bromo-1H-indazol-3-amine (CAS 61272-71-7) has a reported LogP of 2.49 (Molbase) to 2.49 (BocSci) [2]. This represents a ΔLogP of approximately –0.2, which, while modest, falls within a range known to impact solubility and non-specific protein binding in fragment-to-lead optimization campaigns. The 7-methyl group also introduces steric bulk proximal to the hinge-binding 3-amino pharmacophore, which can influence kinase selectivity profiles in derived analogs [3].
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 (PubChem); LogP = 2.34 (Fluorochem measured) |
| Comparator Or Baseline | 5-Bromo-1H-indazol-3-amine (CAS 61272-71-7): LogP = 2.49 (Molbase), 2.49 (BocSci); 1H-Indazol-3-amine (CAS 874-05-5): LogP = 1.73 |
| Quantified Difference | ΔLogP ≈ –0.2 vs. des-methyl bromo analog; ΔLogP ≈ +0.6 vs. unsubstituted 1H-indazol-3-amine |
| Conditions | Computational prediction (XLogP3-AA) and vendor-measured LogP values; standard octanol-water partition coefficient |
Why This Matters
A LogP shift of –0.2 can improve aqueous solubility and reduce off-target binding, directly influencing fragment and lead compound quality in kinase drug discovery programs.
- [1] PubChem Compound Summary for CID 54776211, 5-Bromo-7-methyl-1H-indazol-3-amine. Computed XLogP3-AA = 2.3. https://pubchem.ncbi.nlm.nih.gov/compound/54776211 View Source
- [2] Molbase Chemical Properties Database. 3-Amino-5-bromo-1H-indazole (CAS 61272-71-7). LogP = 2.4888. https://qiye.molbase.cn/ (accessed May 2026). View Source
- [3] Cui, J. et al. Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 2017, 27(16), 3782-3786. DOI: 10.1016/j.bmcl.2017.06.068. View Source
